HDAC1/2 Inhibitory Potency: Target Compound vs Vorinostat (SAHA) and Lead N-Hydroxycinnamamide 11r
The target compound inhibits HDAC1/HDAC2 with an IC₅₀ of 526 nM in HeLa nuclear extract, placing it in a moderate potency range distinct from both the clinical pan-HDAC inhibitor vorinostat (SAHA; HDAC1 IC₅₀ ≈ 10–30 nM) and the optimized N-hydroxycinnamamide 11r (HDAC1 IC₅₀ = 11.8 nM, HDAC2 IC₅₀ = 498.1 nM) [1][2]. The 44-fold lower potency versus SAHA and ~1.1-fold shift versus 11r on HDAC1 suggests utility as a weaker, potentially more titratable inhibitor for target engagement studies where complete HDAC1/2 blockade may be undesirable.
| Evidence Dimension | HDAC1/2 inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | HDAC1/2 IC₅₀ = 526 nM (HeLa extract) |
| Comparator Or Baseline | SAHA: HDAC1 IC₅₀ ≈ 10–30 nM; Compound 11r: HDAC1 IC₅₀ = 11.8 nM, HDAC2 IC₅₀ = 498.1 nM |
| Quantified Difference | Target compound is 17- to 50-fold less potent than SAHA; equipotent to 11r on HDAC2 but 44-fold less potent on HDAC1 |
| Conditions | Inhibition of HDAC1/HDAC2 in human HeLa cell extract, 5 min pre-incubation, 30 min substrate reaction, microtiter plate readout |
Why This Matters
Procurement decisions can be guided by the need for either complete HDAC inhibition (SAHA-like) or partial/titratable modulation, where this compound's intermediate potency fills a niche.
- [1] BindingDB BDBM50497580. IC50 = 526 nM for HDAC1/HDAC2. View Source
- [2] Li, X. et al. J. Med. Chem. 2014, 57, 3324–3341. Compound 11r and SAHA data. View Source
